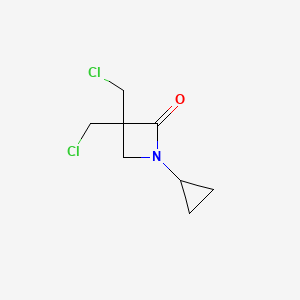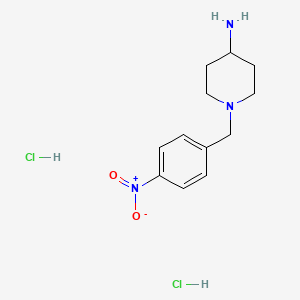
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives and has been found to have various biochemical and physiological effects.
Wirkmechanismus
Methyl (Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride)-2-phenylpiperidine-4-carboxylate;hydrochloride works by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
Methyl (this compound)-2-phenylpiperidine-4-carboxylate;hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in animals, which suggests that it has a stimulant effect. Additionally, it has been found to have anxiolytic and antidepressant effects, which may be related to its ability to increase the levels of dopamine and norepinephrine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl (Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride)-2-phenylpiperidine-4-carboxylate;hydrochloride in lab experiments is its ability to selectively inhibit the reuptake of dopamine and norepinephrine. This makes it useful in studying the effects of various drugs on these neurotransmitters. However, one of the limitations of using this compound is that it can be difficult to obtain in large quantities and may be expensive.
Zukünftige Richtungen
There are many future directions that could be explored in the study of Methyl (Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride)-2-phenylpiperidine-4-carboxylate;hydrochloride. One area of interest is the development of new drugs that target the dopamine and norepinephrine systems. Additionally, further research could be done to explore the effects of this compound on other neurotransmitter systems and to investigate its potential therapeutic uses in the treatment of various psychiatric disorders.
Conclusion:
Methyl (this compound)-2-phenylpiperidine-4-carboxylate;hydrochloride is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, and its ability to selectively inhibit the reuptake of dopamine and norepinephrine makes it useful in studying the effects of various drugs on these neurotransmitters. While there are limitations to using this compound in lab experiments, there are many future directions that could be explored in the study of its effects on the brain and behavior.
Synthesemethoden
Methyl (Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride)-2-phenylpiperidine-4-carboxylate;hydrochloride can be synthesized by using the following method. First, the starting material 2-phenylpiperidine is reacted with methanol and hydrochloric acid to form the intermediate methyl (this compound)-2-phenylpiperidine-4-carboxylate. This intermediate is then treated with hydrochloric acid to obtain the final product Methyl (this compound)-2-phenylpiperidine-4-carboxylate;hydrochloride.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride)-2-phenylpiperidine-4-carboxylate;hydrochloride has been used in scientific research for various purposes. One of the most notable applications of this compound is in the field of neuroscience. It has been found to have an inhibitory effect on the reuptake of dopamine and norepinephrine, which makes it useful in studying the mechanisms of addiction and depression. Additionally, it has been used to study the effects of various drugs on the central nervous system.
Eigenschaften
IUPAC Name |
methyl (2S,4R)-2-phenylpiperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDZRXKCRRLYSW-LYCTWNKOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2587626.png)





![2-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-pyrrol-1-ylisoindole-1,3-dione](/img/structure/B2587637.png)
![2-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2587638.png)




![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2587645.png)
![1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2587647.png)